
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate
Overview
Description
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a chlorophenyl group, and a thiazolane ring
Mechanism of Action
Target of Action
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate is a synthetic compound that has been found to have significant biological activityIt is known that similar compounds, such as pyraclostrobin, target the fungal pathogens botrytis cinerea and alternaria alternata .
Mode of Action
It is known that similar compounds, such as pyraclostrobin, inhibit mitochondrial respiration in fungi .
Biochemical Pathways
It is likely that the compound affects the energy metabolism of the target organisms by inhibiting mitochondrial respiration .
Result of Action
It is known that similar compounds, such as pyraclostrobin, have antifungal properties and are used in agriculture to protect plants from fungal pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, similar compounds, such as Pyraclostrobin, are stable in aqueous solution in the dark at pH 4, 5, and 7 (25°C and 50°C). At pH 9, a very slow degradation was observed at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to form the thiazolane ring. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazolanes with various functional groups.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylate
- Methyl 2-(4-fluorophenyl)-1,3-thiazolane-4-carboxylate
- Methyl 2-(4-methylphenyl)-1,3-thiazolane-4-carboxylate
Uniqueness
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s properties compared to its analogs.
Biological Activity
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate is a sulfur-containing heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 257.74 g/mol
- Appearance : White to off-white powder
- Melting Point : 138-140 °C
The compound features a thiazolane ring structure, which is significant for its biological activity. The presence of a chlorophenyl group enhances its interaction with biological targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Mitochondrial Respiration : Similar compounds have been shown to inhibit mitochondrial respiration in fungi, suggesting that this compound may also disrupt energy metabolism in target organisms.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential as an antifungal agent.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. It has been studied for its efficacy against fungal pathogens such as Botrytis cinerea and Alternaria alternata, which are known to affect crops adversely.
Anti-inflammatory and Anticancer Effects
In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory and anticancer activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory properties similar to those of other thiazole derivatives.
- Anticancer Activity : Recent research has highlighted the potential of thiazolidinone derivatives in inhibiting cancer cell proliferation. This compound could be a promising candidate for further development in anticancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antifungal Studies : A study demonstrated that similar compounds effectively inhibited the growth of Botrytis cinerea, providing a basis for the expected antifungal activity of this compound.
- Anticancer Research : In vitro assays have shown that thiazolidinone derivatives can inhibit HepG2 (hepatocellular carcinoma) cell lines. This compound's structural characteristics may enhance its therapeutic profile against cancer cells .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the thiazole ring or substituents on the phenyl group can significantly influence biological activity. This opens avenues for synthesizing more potent derivatives with enhanced efficacy against specific targets .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-5,9-10,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVTYMKZPBFGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224182 | |
Record name | Methyl 2-(4-chlorophenyl)-4-thiazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86264-82-6 | |
Record name | Methyl 2-(4-chlorophenyl)-4-thiazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86264-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-chlorophenyl)-4-thiazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.